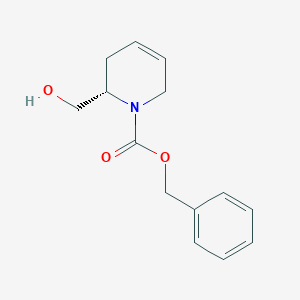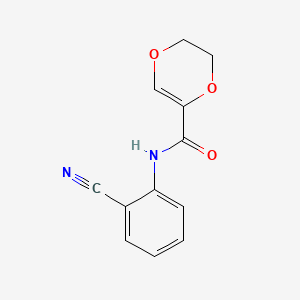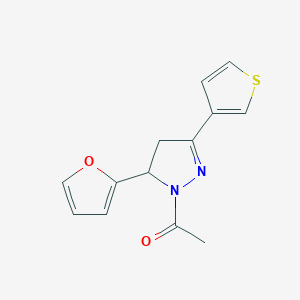
(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a dihydropyridine ring, which has a hydroxymethyl group and a carboxylate group . The exact structure can be represented by the SMILES notation: OC[C@@H]1CC=CCN1C(=O)OCc2ccccc2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.29 . Other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information .Scientific Research Applications
Synthesis and Characterization
Synthetic Methods : Dihydropyridines, including compounds similar to "(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate," are synthesized through various methods. These methods often involve the condensation of enamines with ylidene acid esters or the hydrogenolysis of corresponding benzyl esters. These synthetic routes are crucial for producing antihypertensive agents and coronary vessel dilators (Abernathy, 1978), (Zigeuner, Knopp, & Blaschke, 1976).
Crystal Structure Analysis : The crystal structure of dihydropyridine derivatives, such as ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into their conformation and the intermolecular interactions stabilizing the crystal structure. Such studies are essential for understanding the physicochemical properties of these compounds (Sambyal et al., 2011).
Functional Applications
Coordination Polymers and Photophysical Properties : The functionalization of dihydropyridine derivatives to support lanthanide coordination compounds reveals their potential in creating materials with interesting photophysical properties. These compounds, synthesized using aromatic carboxylic acids derived from dihydropyridine analogs, show promise in materials science for their luminescence efficiencies and potential applications in optoelectronics (Sivakumar et al., 2011).
Oxidation Reactions : Dihydropyridine derivatives serve as substrates or catalysts in selective oxidation reactions, transforming primary alcohols to aldehydes efficiently. This chemical reactivity underlines the importance of dihydropyridine compounds in synthetic chemistry for the selective functionalization of molecules (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Ligand for Diiron(II) Complexes : The modification of pyridine and aniline ligands with benzyl and ethyl groups in diiron(II) complexes, mimicking the diiron(II) center in enzymes like methane monooxygenase, showcases the application of dihydropyridine derivatives in mimicking biological metal centers. These studies contribute to our understanding of enzyme mechanisms and the design of biomimetic catalysts (Carson & Lippard, 2006).
Safety and Hazards
properties
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNESSVMWPUAPEL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN([C@@H]1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)


![tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate](/img/structure/B2722119.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B2722123.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B2722124.png)


![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2722129.png)

![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)